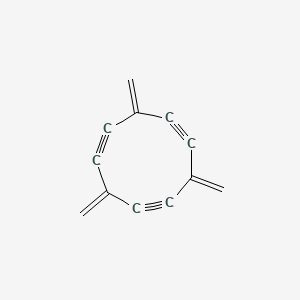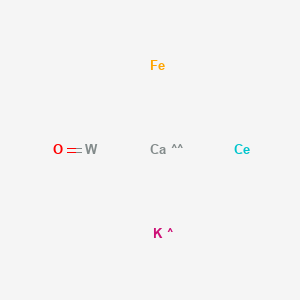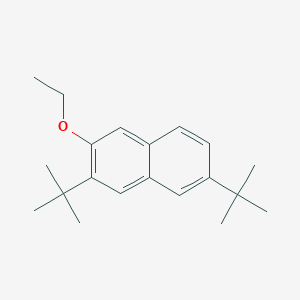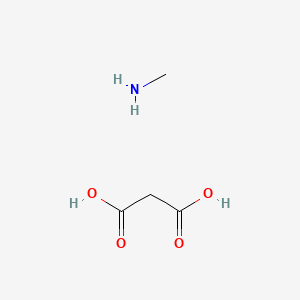![molecular formula C14H20O6S2 B12572985 Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate CAS No. 189025-88-5](/img/structure/B12572985.png)
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes two hydroxy-oxopentene groups linked by a sulfanyl bridge to an ethyl acetate moiety.
Méthodes De Préparation
The synthesis of Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of 2-hydroxy-4-oxopent-2-en-3-yl groups: This can be achieved through aldol condensation reactions.
Introduction of the sulfanyl bridge: Thiol compounds are often used to introduce the sulfanyl group.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate involves its interaction with molecular targets through its functional groups. The hydroxy and oxo groups can form hydrogen bonds, while the sulfanyl bridge can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)thio]acetate: Similar structure but with a thio group instead of a sulfanyl bridge.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the sulfanyl bridge, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
189025-88-5 |
|---|---|
Formule moléculaire |
C14H20O6S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 2,2-bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H20O6S2/c1-6-20-13(19)14(21-11(7(2)15)8(3)16)22-12(9(4)17)10(5)18/h14-15,17H,6H2,1-5H3 |
Clé InChI |
JZPBFNIYRWXLNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(SC(=C(C)O)C(=O)C)SC(=C(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)







![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
